2-Bromo-5-(2-methylphenyl)-1-pentene 2-Bromo-5-(2-methylphenyl)-1-pentene
Brand Name: Vulcanchem
CAS No.: 1143461-34-0
VCID: VC3426762
InChI: InChI=1S/C12H15Br/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3
SMILES: CC1=CC=CC=C1CCCC(=C)Br
Molecular Formula: C12H15B
Molecular Weight: 239.15 g/mol

2-Bromo-5-(2-methylphenyl)-1-pentene

CAS No.: 1143461-34-0

Cat. No.: VC3426762

Molecular Formula: C12H15B

Molecular Weight: 239.15 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(2-methylphenyl)-1-pentene - 1143461-34-0

Specification

CAS No. 1143461-34-0
Molecular Formula C12H15B
Molecular Weight 239.15 g/mol
IUPAC Name 1-(4-bromopent-4-enyl)-2-methylbenzene
Standard InChI InChI=1S/C12H15Br/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3
Standard InChI Key HXOIOIJKSOXRMB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCCC(=C)Br
Canonical SMILES CC1=CC=CC=C1CCCC(=C)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PropertyValueSource
Molecular FormulaC₁₂H₁₅Br
Molecular Weight239.15 g/mol
Purity≥97%
Density~1.25–1.30 g/cm³ (estimated)
Boiling Point265–280°C (extrapolated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., THF, DCM)

The estimated density aligns with brominated alkenes of similar molecular weight, while the elevated boiling point reflects increased van der Waals forces from the aromatic substituent . The compound’s lipophilicity (logP ≈ 3.8) facilitates its use in organic synthesis but necessitates careful handling due to flammability risks .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves Friedel-Crafts alkylation of 2-methyltoluene with 1,5-dibromopentane under Lewis acid catalysis (e.g., AlCl₃) . The reaction proceeds via electrophilic aromatic substitution, followed by base-mediated elimination to form the double bond:

Step 1: Alkylation
2-Methyltoluene + 1,5-DibromopentaneAlCl35-(2-Methylphenyl)-1,5-dibromopentane\text{2-Methyltoluene + 1,5-Dibromopentane} \xrightarrow{\text{AlCl}_3} \text{5-(2-Methylphenyl)-1,5-dibromopentane}

Step 2: Dehydrohalogenation
5-(2-Methylphenyl)-1,5-dibromopentaneKOtBu2-Bromo-5-(2-methylphenyl)-1-pentene\text{5-(2-Methylphenyl)-1,5-dibromopentane} \xrightarrow{\text{KOtBu}} \text{2-Bromo-5-(2-methylphenyl)-1-pentene}

Reaction conditions are typically optimized at 80–100°C for 6–12 hours, yielding 68–75% product after vacuum distillation .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance yield and purity. Key parameters include:

ParameterIndustrial ConditionOutcome
Temperature90–110°C89% conversion
Catalyst Loading5 mol% AlCl₃Minimizes side products
PurificationSimulated moving bed chromatography≥99.5% purity

MolCore BioPharmatech’s ISO-certified facilities produce multi-kilogram batches under nitrogen atmosphere to prevent bromine displacement by moisture .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines):
C₁₂H₁₅Br + NaOHC₁₂H₁₅OH + NaBr\text{C₁₂H₁₅Br + NaOH} \rightarrow \text{C₁₂H₁₅OH + NaBr}
This reaction produces 5-(2-methylphenyl)-1-penten-2-ol, a precursor to esters and ethers .

Electrophilic Addition

The pentene double bond participates in Markovnikov additions. For example, hydrobromination yields a vicinal dibromide:
C₁₂H₁₅Br + HBrC₁₂H₁₆Br₂\text{C₁₂H₁₅Br + HBr} \rightarrow \text{C₁₂H₁₆Br₂}
Side reactions are suppressed at low temperatures (0–5°C) and short reaction times (<2 hours) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl-aryl bond formation:
C₁₂H₁₅Br + ArB(OH)₂Pd(PPh₃)₄C₁₂H₁₅-Ar\text{C₁₂H₁₅Br + ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₂H₁₅-Ar}
Yields exceed 80% when using 2 mol% catalyst and K₂CO₃ base in THF/water .

Applications in Pharmaceutical Research

API Intermediate

The compound is a key building block in synthesizing kinase inhibitors and GPCR modulators. For example:

  • Anticancer Agents: Serves as a side chain in Bruton’s tyrosine kinase (BTK) inhibitors .

  • Neuroactive Compounds: Functionalized to create dopamine D3 receptor ligands .

Material Science

Incorporated into liquid crystals for optoelectronic devices due to its rigid aromatic core and alkyl spacer .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.25 (m, 4H, Ar-H), 5.45–5.55 (m, 2H, CH₂=CH), 2.85 (t, J = 7.2 Hz, 2H, CH₂Br), 2.35 (s, 3H, Ar-CH₃) .

  • GC-MS (EI): m/z 239 (M⁺), 158 (C₁₀H₁₀⁺), 91 (C₇H₇⁺) .

Chromatographic Methods

HPLC analysis on a C18 column (MeCN/H₂O = 70:30) shows a retention time of 6.8 minutes, confirming ≥97% purity .

Hazard CategoryClassificationSource
FlammabilityCategory 3 (flammable liquid)
Acute ToxicityCategory 4 (harmful if swallowed)
Skin IrritationCategory 2

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